1H-Imidazole-4-propanamine

Catalog No.
S586660
CAS No.
40546-33-6
M.F
C6H11N3
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-4-propanamine

CAS Number

40546-33-6

Product Name

1H-Imidazole-4-propanamine

IUPAC Name

3-(1H-imidazol-5-yl)propan-1-amine

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C6H11N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2,(H,8,9)

InChI Key

IHDFTEVCMVTMSP-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCCN

Synonyms

imidazolyl-4-propylamine, imidazolylpropylamine

Canonical SMILES

C1=C(NC=N1)CCCN

1H-Imidazole-4-propanamine is a structural analog of the endogenous neurotransmitter histamine, distinguished by a three-carbon (propyl) side chain instead of histamine's two-carbon (ethyl) chain. This seemingly minor extension significantly alters its pharmacological profile, reducing activity at H1 and H2 receptors while modifying its interaction with H3 and H4 receptors. Consequently, it serves as a critical research tool for dissecting histamine receptor subtype selectivity and functions as a key synthetic precursor for more complex, pharmacologically active molecules such as the potent H2 agonist Impromidine.

Direct substitution of 1H-Imidazole-4-propanamine with histamine (or vice-versa) is inappropriate for most applications due to fundamental differences in biological activity and synthetic utility. The single additional methylene group in the side chain causes a critical shift in receptor pharmacology; elongation of the alkyl chain beyond two carbons tends to transition the molecule's activity from agonism to antagonism at the H3 receptor. This makes the target compound unsuitable as a general H1/H2 agonist and makes histamine an incorrect comparator for H3-focused studies. For process chemistry, the compound is a direct precursor for ligands like Impromidine, whereas starting with histamine would necessitate additional, yield-reducing chain-elongation steps.

Altered Receptor Activity Profile: Chain Elongation Shifts Agonist/Antagonist Behavior at H3 Receptors

The structure-activity relationship of histamine homologs is highly sensitive to alkyl chain length. While histamine (two-carbon chain) is a full agonist at all histamine receptors, extending the chain to three carbons marks the transition point towards antagonist behavior at the H3 receptor. Further elongation to a five-carbon chain results in a potent and selective H3 antagonist (Impentamine), demonstrating that 1H-Imidazole-4-propanamine occupies a critical pivot point in molecular design where agonist activity wanes and antagonist properties emerge.

Evidence DimensionHistamine H3 Receptor Activity
Target Compound DataTransitional activity (weak agonist/partial agonist or onset of antagonist properties)
Comparator Or BaselineHistamine (full agonist); Impentamine (5-carbon chain, potent antagonist with pA2 = 8.4)
Quantified DifferenceQualitative shift from full agonism (Histamine) to emerging antagonism with chain elongation.
ConditionsFunctional assays on guinea pig jejunum and receptor binding assays.

For researchers designing H3 receptor ligands, this compound is a more relevant starting point or negative control for antagonist development than histamine itself.

Precursor Suitability: A Key Intermediate for the Synthesis of the Potent H2 Agonist Impromidine

1H-Imidazole-4-propanamine is a documented key intermediate in the synthesis of Impromidine, a highly potent and selective histamine H2 receptor agonist. The structure of Impromidine incorporates the 3-(1H-imidazol-4-yl)propyl group provided directly by this precursor. Attempting this synthesis with histamine would require adding a carbon to the ethyl side chain, a multi-step process that would increase complexity and lower the overall yield.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirectly provides the required N-[3-(1H-imidazol-4-yl)propyl] fragment for guanidine formation.
Comparator Or BaselineHistamine, which would require a separate chain extension synthesis sub-routine before being used.
Quantified DifferenceReduces the number of synthetic steps, thereby saving time and improving potential overall yield.
ConditionsSynthesis of Impromidine and related guanidine-containing H2 agonists.

Procuring this specific intermediate directly streamlines the synthesis of complex target molecules, saving significant development time and resources in a medicinal chemistry setting.

Modified Lipophilicity Profile Compared to Histamine

The addition of a methylene group to the side chain results in a predictable increase in lipophilicity compared to histamine. While various calculation methods exist, the trend is consistent. For instance, the octanol/water partition coefficient (LogP) of histamine is approximately -0.7, indicating high hydrophilicity. In contrast, the positional isomer 1H-Imidazole-1-propanamine has a calculated LogP of -0.236, and other isomers would be expected to show a similar increase over histamine. This shift can influence solubility, membrane permeability, and chromatographic behavior.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataHigher (less negative) LogP than histamine (e.g., LogP of -0.236 for positional isomer).
Comparator Or BaselineHistamine (LogP ≈ -0.7).
Quantified DifferenceAn increase of approximately 0.4-0.5 log units.
ConditionsCalculated LogP values.

This defined increase in lipophilicity is a key parameter for designing compounds with altered pharmacokinetic properties or for developing analytical methods to separate it from its more polar analog, histamine.

Starting Material for Histamine H3 Receptor Antagonist Libraries

Based on its position at the agonist-to-antagonist transition point for the H3 receptor, this compound serves as an ideal scaffold or starting point for medicinal chemistry programs aimed at developing novel H3 antagonists for neurological or cognitive disorders.

Streamlined Synthesis of Impromidine and Related H2 Agonists

In process development and medicinal chemistry, this compound is the right choice as a direct, commercially available intermediate for synthesizing Impromidine and its analogs, bypassing the need for less efficient, multi-step chain extension of histamine.

Negative Control in H1/H2 Receptor Agonist Screening

Due to its reduced activity at H1 and H2 receptors compared to histamine, it can be employed as a structurally related negative control in high-throughput screens to identify off-target effects and confirm the selectivity of lead compounds.

XLogP3

-0.3

Other CAS

40546-33-6

Wikipedia

Imidazolyl-4-propylamine

Dates

Last modified: 08-15-2023

Explore Compound Types